5-fluoro-1-methyl-1H-indole-2,3-dione 5-fluoro-1-methyl-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 773-91-1
VCID: VC1991590
InChI: InChI=1S/C9H6FNO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3
SMILES: CN1C2=C(C=C(C=C2)F)C(=O)C1=O
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15 g/mol

5-fluoro-1-methyl-1H-indole-2,3-dione

CAS No.: 773-91-1

Cat. No.: VC1991590

Molecular Formula: C9H6FNO2

Molecular Weight: 179.15 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-1-methyl-1H-indole-2,3-dione - 773-91-1

Specification

CAS No. 773-91-1
Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
IUPAC Name 5-fluoro-1-methylindole-2,3-dione
Standard InChI InChI=1S/C9H6FNO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3
Standard InChI Key VHJRLOILUKMNEY-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)F)C(=O)C1=O
Canonical SMILES CN1C2=C(C=C(C=C2)F)C(=O)C1=O

Introduction

5-Fluoro-1-methyl-1H-indole-2,3-dione, also known as 5-fluoro-1-methylindole-2,3-dione, is a chemical compound with the CAS number 773-91-1. It belongs to the indole family, which is a class of compounds known for their diverse biological activities and applications in pharmaceuticals. This compound is particularly noted for its role in the synthesis of various derivatives with potential therapeutic effects.

Synthesis and Applications

5-Fluoro-1-methyl-1H-indole-2,3-dione is used in the preparation of polyfluoro-substituted phenylsulfonylindolone compounds, which are of interest in medicinal chemistry for their potential biological activities . The synthesis of this compound typically involves modifications of the indole ring, such as alkylation and the introduction of electron-withdrawing groups, which are crucial for enhancing its biological activity .

Biological Activities

Research has shown that derivatives of 5-fluoro-1-methyl-1H-indole-2,3-dione, particularly those with thiosemicarbazone substitutions, exhibit promising anticancer and antituberculosis activities. These compounds have been tested against various cell lines, including A549 and U-87 MG for anticancer activity, and MTB H37Rv for antituberculosis activity .

Anticancer Activity

  • Cell Lines Tested: A549, U-87 MG

  • Method: MTT assay to determine IC₅₀ values

  • Findings: R2 methyl-substituted derivatives generally show higher anticancer activity than R2 ethyl-substituted derivatives .

Antituberculosis Activity

  • Cell Line Tested: MTB H37Rv

  • Method: MTT assay to determine IC₅₀ values

  • Findings: Ethyl substitution at the R2 position tends to increase antituberculosis activity .

Research Findings

Recent studies have focused on the synthesis and evaluation of thiosemicarbazone derivatives of 5-fluoro-1-methyl-1H-indole-2,3-dione. These derivatives have shown significant promise in both anticancer and antituberculosis assays. The introduction of electron-withdrawing groups and alkylation at specific positions on the indole ring are key factors in enhancing biological activity .

Spectroscopic Analysis

Spectral data, including UV, IR, ¹H NMR, and MS, are used to confirm the molecular structure of these compounds. For instance, the Z-conformer of a related compound was characterized using NMR spectroscopy and X-ray single crystal diffraction analysis .

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